1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
Description
1-(3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a heterocyclic compound featuring a benzimidazole core fused to a pyrrolidine ring, connected via an ethanone linker to an o-tolyloxy substituent. These analogs are frequently explored for antimicrobial, anticancer, and antifungal activities due to their ability to interact with biological targets such as enzymes and DNA .
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-6-2-5-9-19(15)25-13-20(24)22-11-10-16(12-22)23-14-21-17-7-3-4-8-18(17)23/h2-9,14,16H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLYOFUVRXDYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Synthesis Strategy
The primary route to 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone involves a three-step sequence:
- Pyrrolidine Intermediate Preparation :
Substituted pyrrolidine derivatives are synthesized via cyclization of 1,4-diaminobutane precursors under acidic conditions. For instance, 3-aminopyrrolidine is functionalized with a benzimidazole group using nucleophilic aromatic substitution.
Ethanone Backbone Assembly :
The 2-(o-tolyloxy)ethanone moiety is constructed through Friedel-Crafts acylation, where o-cresol reacts with chloroacetyl chloride in the presence of AlCl₃. This step achieves regioselective acylation at the ortho position of the phenol group.Coupling Reaction :
The final step employs a Mitsunobu reaction or Ullmann-type coupling to link the pyrrolidine-benzimidazole intermediate with the ethanone backbone. Triphenylphosphine and diethyl azodicarboxylate (DEAD) are commonly used to facilitate this coupling.
Key Reaction:
$$
\text{Pyrrolidine-BI + Tolyloxy-Ethanone} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound} \quad
$$
Alternative Methodologies
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the coupling step, reducing reaction times from 12 hours to 30 minutes while maintaining yields >75%. This method minimizes thermal decomposition of sensitive intermediates.
Solid-Phase Synthesis
Immobilized benzimidazole precursors on Wang resin enable iterative coupling with pyrrolidine derivatives, though this approach remains limited to small-scale production due to resin-loading constraints.
Optimization of Reaction Conditions
Solvent Systems
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| N,N-DMF | 36.7 | 82 | 98.5 |
| Dichloromethane | 8.9 | 68 | 95.2 |
| Tetrahydrofuran | 7.5 | 74 | 96.8 |
N,N-Dimethylformamide (DMF) outperforms other solvents due to its high polarity, which stabilizes charged intermediates during the Mitsunobu reaction.
Intermediate Characterization
Industrial-Scale Challenges
Purification Techniques
- Crystallization :
Ethyl acetate/hexane recrystallization removes unreacted o-cresol, though this step risks co-precipitating diastereomers. - Chromatography :
Flash chromatography on silica gel (ethyl acetate:hexane = 1:2) resolves stereoisomers but is cost-prohibitive for multi-kilogram batches.
Emerging Technologies
Flow Chemistry
Microreactor systems enable continuous production of the pyrrolidine intermediate, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹ with 99% enantiomeric excess.
Enzymatic Coupling
Pilot studies using lipase B from Candida antarctica demonstrate stereoselective coupling at 37°C, though yields remain suboptimal (55–60%).
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The pyrrolidine ring and o-tolyloxy group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Benzimidazole Derivatives with Ethanone Linkers
- 2-(Aryl)-1-(1H-Benzo[d]imidazol-1-yl)ethanone (e.g., compounds from Patel et al. ): Structure: Similar ethanone linker but lacks the pyrrolidine ring and o-tolyloxy group. Synthesis: Typically involves condensation of benzimidazole precursors with chloroethanone derivatives.
- 1-(1H-Benzo[d]imidazol-1-yl)-2-((1-Aryl-1H-1,2,3-triazol-4-yl)methoxy)ethanones (e.g., 4a–h ): Structure: Replaces pyrrolidine with triazole-methoxy groups. Activity: Exhibited broad-spectrum antimicrobial activity, with compounds 4b, 4d, 4e, and 4f showing superior efficacy. Synthesis: Click chemistry via copper-catalyzed azide-alkyne cycloaddition.
Pyrrolidine-Containing Analogs
- 1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone (4a) : Structure: Contains imidazole and aryloxy groups but lacks the benzimidazole-pyrrolidine fusion. Synthesis: Utilizes CuBr₂ and Pd catalysts for cross-coupling, yielding 33% product. Thermodynamics: Higher melting points (e.g., 124–158°C in coumarin-benzimidazole hybrids ) compared to non-aryloxy derivatives.
Substituent Effects on Bioactivity
Aryloxy vs. Thioether Groups
Halogenated Aryl Groups
- 4-Bromobenzyl and Dichlorophenyl Derivatives (e.g., sertaconazole ):
- Activity : Strong antifungal properties due to electron-withdrawing halogen atoms enhancing target binding.
- Comparison : The o-tolyloxy group in the target compound may offer steric advantages over bulkier halogenated aryl groups.
Research Findings and Therapeutic Potential
Antimicrobial Activity
- Triazole-Methoxy Derivatives : MIC values of 4–16 µg/mL against S. aureus and E. coli, outperforming non-aryloxy analogs.
- Coumarin-Benzimidazole Hybrids : 61–77% radical scavenging activity in DPPH assays, comparable to ascorbic acid.
Biological Activity
The compound 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic molecule that features a benzo[d]imidazole moiety, a pyrrolidine ring, and an o-tolyloxy group. This structural configuration suggests potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. Despite limited specific studies on this compound, insights can be drawn from related benzimidazole and pyrrolidine derivatives regarding their biological activities.
Structural Features
The compound can be described by its chemical structure:
This structure is characterized by:
- Benzimidazole moiety : Known for its role in kinase inhibition and various pharmacological activities.
- Pyrrolidine ring : Often associated with neuroactive compounds and potential anti-inflammatory effects.
- O-tolyloxy group : This substituent may enhance solubility and bioavailability, potentially influencing antibacterial activity.
Antimicrobial Activity
Research on similar benzimidazole derivatives indicates promising antimicrobial properties. For instance, compounds containing benzimidazole structures have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3ao | < 1 | S. aureus |
| 3aa | 3.9 - 7.8 | S. aureus |
| 2 | 10 | E. coli |
These findings suggest that This compound could exhibit similar antimicrobial activity due to its structural components .
Anti-Cancer Potential
Benzimidazole derivatives are often explored for their anti-cancer properties due to their ability to inhibit specific kinases involved in cancer cell signaling pathways. Computational studies have suggested that compounds with similar structures may interact with key biological targets, potentially leading to apoptosis in cancer cells.
The proposed mechanisms of action for compounds like This compound may include:
- Kinase Inhibition : The benzimidazole moiety is known to inhibit kinases, which are crucial in cell signaling and proliferation.
- Microtubule Disruption : Similar compounds have been documented to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step coupling reactions. For example, analogs with benzoimidazole-pyrrolidine scaffolds are synthesized by refluxing intermediates (e.g., 2-chloroethanone derivatives) with amines in dioxane or ethanol, using anhydrous potassium carbonate as a base . Key parameters include reaction time (e.g., 16–24 hours), solvent polarity, and temperature control to avoid decomposition. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity products .
Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms connectivity, with characteristic peaks for the benzoimidazole ring (δ 7.1–8.0 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data . Infrared (IR) spectroscopy can identify carbonyl (C=O) stretches (~1700 cm⁻¹) and ether linkages (C-O, ~1250 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens should include:
- Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Testing against targets like histamine H1/H4 receptors (due to structural similarity to dual ligands in ).
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can synthetic yields be optimized when introducing sterically hindered substituents (e.g., o-tolyloxy groups)?
- Methodological Answer : Steric hindrance often reduces reactivity. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 180–300 seconds vs. hours) and improves regioselectivity .
- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) or Pd-mediated coupling for aryl ether formation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of hindered amines .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Recommendations:
- Reproducibility checks : Validate purity via HPLC (>95%) and repeat assays under standardized protocols .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., o-tolyloxy vs. p-tolyloxy) to isolate contributing moieties .
- Molecular docking : Compare binding affinities to targets (e.g., histamine receptors) using software like AutoDock Vina .
Q. What strategies are effective in minimizing byproduct formation during the coupling of pyrrolidine and benzoimidazole moieties?
- Methodological Answer : Common byproducts include dimerization or oxidation products. Mitigation approaches:
- Temperature control : Maintain reflux temperatures strictly (e.g., 70–80°C for dioxane-based reactions) .
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .
- Protecting groups : Temporarily protect reactive sites (e.g., Boc-protected amines) during coupling steps .
Q. How can researchers investigate the metabolic stability and pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- In vitro assays : Liver microsomal stability tests (human/rat) to assess CYP450-mediated degradation .
- Plasma protein binding : Equilibrium dialysis to determine free fraction available for bioactivity .
- In silico modeling : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
